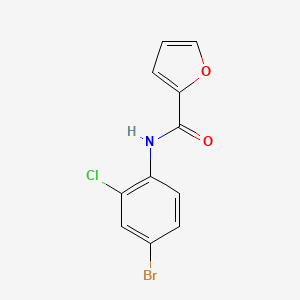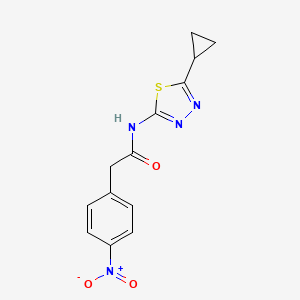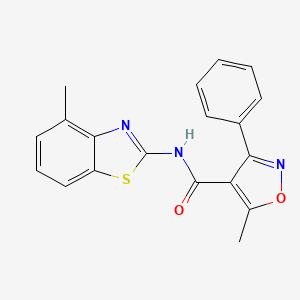
5-methyl-N-(1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
Overview
Description
5-methyl-N-(1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound that contains both thiophene and thiadiazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide typically involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, and implementing continuous flow processes to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene and thiadiazole rings.
Reduction: Reduced forms of the carboxamide group.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
5-methyl-N-(1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Explored for its antimicrobial and antifungal properties.
Medicine: Investigated for potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-methyl-N-(1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or receptors, leading to its antimicrobial or anticancer effects. The thiadiazole ring is known to interact with biological membranes, enhancing the compound’s ability to penetrate cells and exert its effects .
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Thiophene derivatives: Compounds containing the thiophene ring are known for their electronic properties and are used in material science.
Uniqueness
5-methyl-N-(1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is unique due to the combination of both thiophene and thiadiazole rings in its structure. This dual-ring system provides a versatile scaffold for the development of new compounds with enhanced biological and electronic properties .
Properties
IUPAC Name |
5-methyl-N-(1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS2/c1-5-2-3-6(14-5)7(12)10-8-11-9-4-13-8/h2-4H,1H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTZXUJHXOQLIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NC2=NN=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-BROMO-N-(3-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)BENZAMIDE](/img/structure/B3596716.png)
![3-CHLORO-4-FLUORO-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE](/img/structure/B3596724.png)
![4-chloro-3-[(4-iodophenyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B3596735.png)

![methyl 4,5-dimethoxy-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B3596747.png)



![2-(2-CHLORO-5-METHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE](/img/structure/B3596793.png)

![N-[4-ethyl-5-methyl-3-(morpholine-4-carbonyl)thiophen-2-yl]-2-phenoxyacetamide](/img/structure/B3596798.png)

![5-methyl-N-[(4-sulfamoylphenyl)methyl]thiophene-3-carboxamide](/img/structure/B3596806.png)
